

use of 3-(Trimethylsilyl)propargyl alcohol in organic synthesis

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Compound of Interest

Compound Name: 3-(Trimethylsilyl)propargyl alcohol

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An invaluable reagent in modern organic chemistry, **3-(Trimethylsilyl)propargyl alcohol** serves as a versatile three-carbon building block for the synthesis of complex molecular architectures. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and a primary alcohol, allows for a diverse range of chemical transformations. The TMS group not only prevents unwanted coupling reactions of the terminal alkyne but also directs the regioselectivity of certain transformations and stabilizes reactive intermediates.

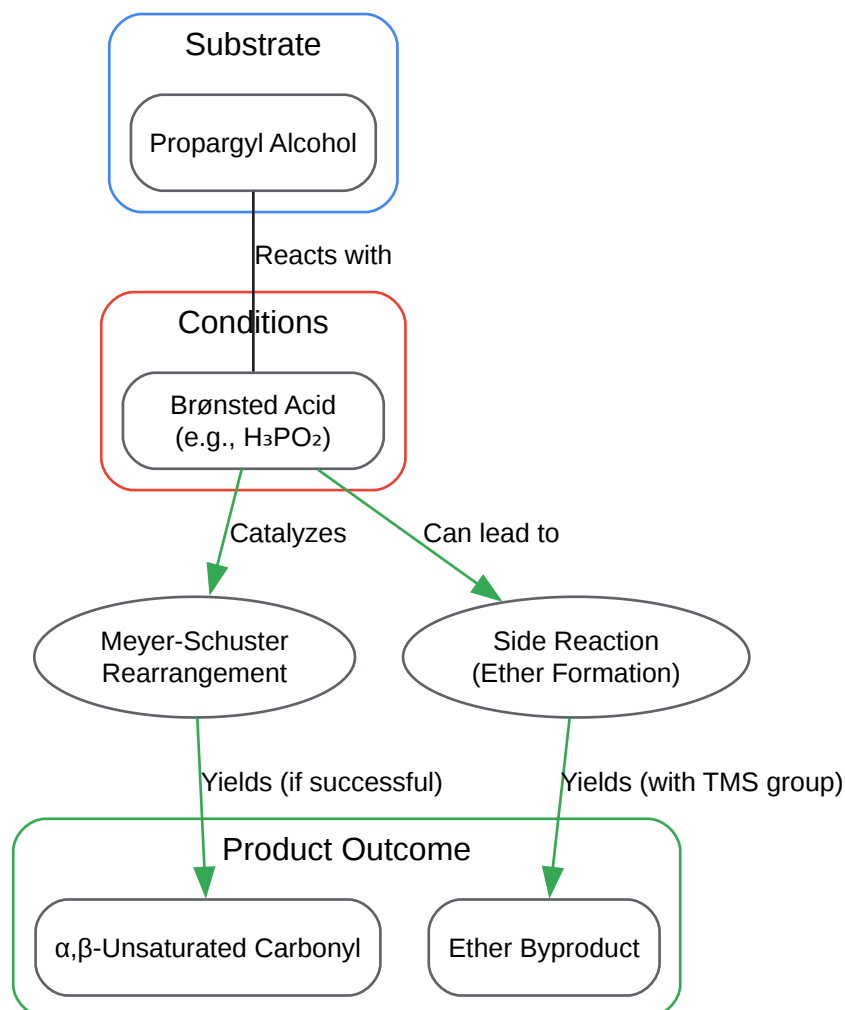
This document provides detailed application notes and experimental protocols for key synthetic transformations involving **3-(trimethylsilyl)propargyl alcohol**, tailored for researchers, scientists, and professionals in drug development.

Application Notes

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β -unsaturated ketones or aldehydes.^{[1][2]} While a powerful tool, the presence of a trimethylsilyl group on the alkyne significantly influences the reaction's outcome. Under typical Brønsted acid catalysis, 1-aryl-3-(trimethylsilyl)prop-2-yn-1-ols have been observed to resist the standard Meyer-Schuster rearrangement. Instead of the expected enone, the reaction may yield an ether byproduct, indicating that the TMS group can preclude the desired 1,3-hydroxyl shift under certain conditions.^[3] This makes it a critical consideration during synthetic planning.

Logical Relationship: Meyer-Schuster Rearrangement Outcome



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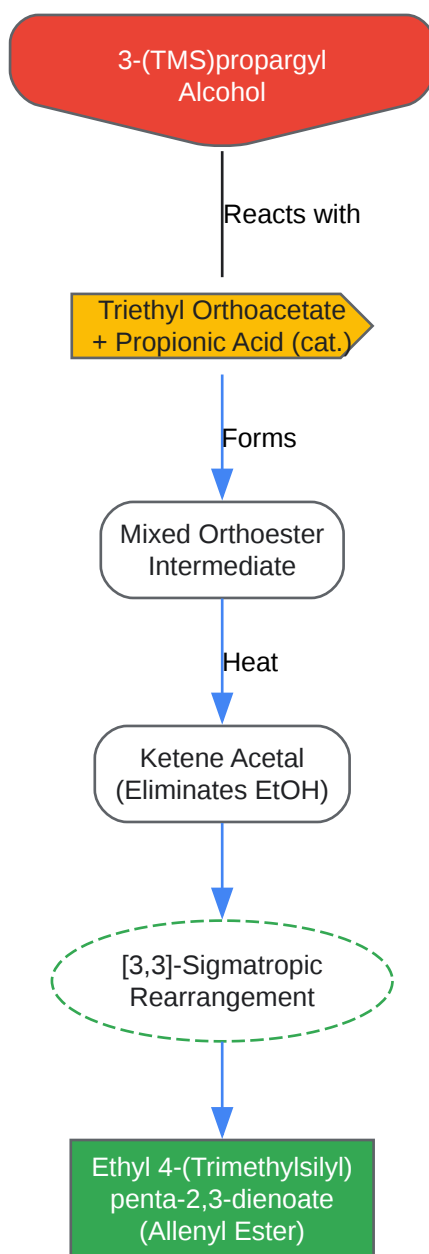
Caption: Influence of TMS group on Meyer-Schuster rearrangement pathway.

2.[3][3]-Sigmatropic Rearrangements (Claisen Variants)

3-(Trimethylsilyl)propargyl alcohol is an excellent precursor for substrates in [3][3]-sigmatropic rearrangements, such as the Johnson-Claisen and Ireland-Claisen rearrangements, which are powerful methods for stereoselective carbon-carbon bond formation.[4][5]

- **Johnson-Claisen Rearrangement:** This reaction converts the alcohol into a γ,δ -unsaturated ester by heating it with an orthoester (e.g., triethyl orthoacetate) and a catalytic amount of acid.^{[5][6]} When applied to silyl-substituted propargylic alcohols, this method provides access to functionalized allenylsilanes, which are versatile synthetic intermediates.^[7] The reaction proceeds through a ketene acetal intermediate that undergoes a concerted^{[3][3]}-sigmatropic shift.^[5]
- **Ireland-Claisen Rearrangement:** This variant involves the rearrangement of an allylic ester, which can be formed from **3-(trimethylsilyl)propargyl alcohol**. The ester is first converted to a silyl ketene acetal using a strong base (like LDA) and a silylating agent (like TMSCl). This intermediate rearranges under milder conditions than the Johnson-Claisen to yield a γ,δ -unsaturated carboxylic acid upon workup.^{[4][8][9]} The geometry of the enolate intermediate can be controlled to achieve high stereoselectivity.^[4]

Reaction Pathway: Johnson-Claisen Rearrangement



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Caption: Workflow for the Johnson-Claisen rearrangement.

Synthesis of Allenyl and Propargyl Silanes

Beyond sigmatropic rearrangements, **3-(trimethylsilyl)propargyl alcohol** is a key starting material for various highly functionalized organosilanes.

- anti-Silyllithiation: A notable application is the regioselective anti-silyllithiation of the triple bond. Treatment of **3-(trimethylsilyl)propargyl alcohol** first with n-butyllithium (to form the alkoxide) followed by a silyllithium reagent results in the anti-addition of silicon and lithium across the alkyne. The resulting vinyl lithium intermediate can be trapped with various electrophiles, providing stereodefined 1,2-disilylated allylic alcohols.[10] This transformation is highly valuable for creating sterically congested and functionally dense molecules.

The Nicholas Reaction

The Nicholas reaction provides a pathway for the propargylation of nucleophiles under acidic conditions, avoiding the formation of allenic byproducts often seen in other methods.[11][12]

The alkyne of **3-(trimethylsilyl)propargyl alcohol** is first complexed with dicobalt octacarbonyl. Treatment with a Lewis acid generates a highly stabilized propargyl cation, which readily reacts with a wide range of nucleophiles (alcohols, phenols, amines, etc.).[12][13] Subsequent oxidative decomplexation removes the cobalt to reveal the functionalized silyl-alkyne.

Experimental Protocols

Protocol 1: anti-Silyllithiation and Protonation of 3-(Trimethylsilyl)propargyl alcohol[10]

This protocol describes the synthesis of (Z)-2,3-bis(trimethylsilyl)prop-2-en-1-ol.

Workflow: Silyllithiation of 3-(TMS)propargyl Alcohol



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Caption: Experimental workflow for anti-silyllithiation.

Materials:

- **3-(Trimethylsilyl)propargyl alcohol**
- Toluene, anhydrous
- n-Butyllithium (nBuLi) in hexanes
- Phenyltrimethylsilyllithium (PhMe₃SiLi) in THF (or other silyllithium reagent)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or Ethyl acetate for extraction
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

- To a flame-dried, nitrogen-purged flask, add **3-(trimethylsilyl)propargyl alcohol** (1.0 equiv) and dissolve in anhydrous toluene to a concentration of 0.1 M.
- Cool the solution to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.0 equiv) dropwise. Stir the mixture at 0 °C for 10 minutes to form the lithium alkoxide.
- Add the silyllithium solution (e.g., PhMe₃SiLi, 1.5 equiv) dropwise at 0 °C.
- Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
- Allow the mixture to warm to room temperature and transfer to a separatory funnel.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the 1,2-disilylated allylic alcohol.

Protocol 2: General Procedure for Meyer-Schuster Rearrangement[3]

This protocol was used for various propargylic alcohols. Note that for a substrate with a TMS group on the alkyne, this reaction was reported to fail, yielding an ether instead.[3]

Materials:

- Propargylic alcohol (1.0 mmol, 1.0 equiv)
- Aqueous hypophosphorus acid (H_3PO_2 , 50 wt% solution, 5-10 mol%)
- Toluene (technical grade, 1.0 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc) for extraction
- Brine

Procedure:

- In a vial, add the propargylic alcohol (1.0 mmol) to a solution of aqueous hypophosphorus acid (5-10 mol%) in toluene (1.0 mL).
- Stir the reaction mixture vigorously on a heating block at 90–110 °C for 18 hours.
- Cool the reaction to room temperature.
- Quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- If necessary, purify the residue by flash column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving **3-(trimethylsilyl)propargyl alcohol** and related substrates.

Table 1: anti-Silyllithiation of Propargylic Alcohols[10]

Substrate	Silyllithium Reagent	Product	Yield (%)
But-2-yn-1-ol	PhMe ₂ SiLi	(Z)-3-(Phenyldimethylsilyl)pent-2-en-1-ol	96
1-Phenylprop-2-yn-1-ol	PhMe ₂ SiLi	(Z)-1-Phenyl-2,3-bis(phenyldimethylsilyl)prop-2-en-1-ol	93
3-(TMS)propargyl alcohol	PhMe ₂ SiLi	(Z)-3-(Phenyldimethylsilyl)-2-(trimethylsilyl)prop-2-en-1-ol	83

| Hept-2-yn-1-ol | Ph₂MeSiLi | (Z)-3-(Diphenylmethylsilyl)non-2-en-1-ol | 96 |

Table 2: Johnson-Claisen Rearrangement of Silyl-Substituted Propargyl Alcohols[7]

Substrate	Conditions	Product	Yield (%)	Chirality Transfer
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| (R)-1-(Triethylsilyl)pent-1-yn-3-ol | Triethyl orthoacetate, Xylenes, Reflux | (R)-Ethyl 2-ethyl-4-(triethylsilyl)penta-2,3-dienoate | 81 | 98% ee |

Table 3: Nicholas Reaction with Propargyl Alcohol Cobalt Complex[12]

Nucleophile	Conditions	Product Yield (%)
Complex Alcohol (5)	2.0 equiv 6a, 2.5 equiv $\text{BF}_3 \cdot \text{OEt}_2$	47
4-Methoxyphenol	1.5 equiv 6b, 2.0 equiv $\text{BF}_3 \cdot \text{OEt}_2$	85
Thiophenol	1.5 equiv 6b, 2.0 equiv $\text{BF}_3 \cdot \text{OEt}_2$	95
Aniline	1.5 equiv 6b, 2.0 equiv $\text{BF}_3 \cdot \text{OEt}_2$	80

(Note: 6a = $\text{Co}_2(\text{CO})_6$ -propargyl alcohol complex; 6b = $\text{Co}_2(\text{CO})_6$ -methyl propargyl ether complex)

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